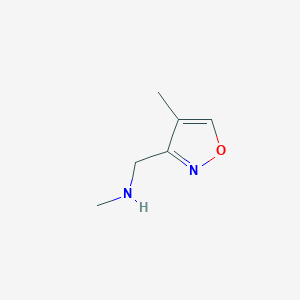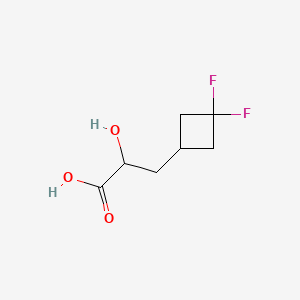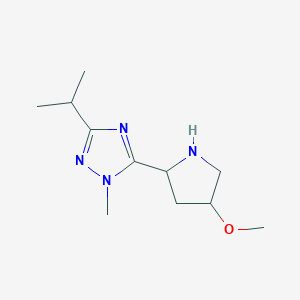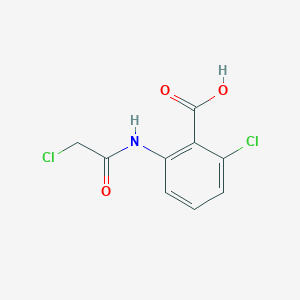
1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid, with the chemical formula C₁₂H₁₃FO₃, is a compound that combines a cyclopropane ring with a carboxylic acid group. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, where an arylboron reagent reacts with an aryl halide in the presence of a palladium catalyst. Boron reagents like disiamylborane, dicyclohexylborane, and diisopinocamphenylborane are commonly employed in these reactions .
Industrial Production:: While specific industrial methods may vary, the synthesis typically involves optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Reactions:: 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (as mentioned earlier) and other functional group-specific reagents.
Major Products:: The major products formed depend on the specific reaction conditions. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across scientific disciplines:
Chemistry: As a versatile building block in organic synthesis.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the development of novel materials.
Wirkmechanismus
The exact mechanism by which 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes.
Vergleich Mit ähnlichen Verbindungen
While uniqueness varies, this compound stands out due to its combination of fluorine and methoxy functionalities. Similar compounds include other cyclopropane carboxylic acids, but their specific substituents differentiate them.
Eigenschaften
Molekularformel |
C12H13FO3 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c1-16-10-3-2-8(6-9(10)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZIGVACMFDJQSDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)

![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)







![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)



